![molecular formula C12H18BrN B1520994 [(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1040041-27-7](/img/structure/B1520994.png)
[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
“(3-Bromophenyl)methylamine” is a tertiary amine, which means that it has three alkyl or aryl groups bonded to the nitrogen atom. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of “(3-Bromophenyl)methylamine” was first reported in 2001 by a team of chemists from Japan. This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)methylamine” is C11H16BrNO . The structure of this compound can be represented by the SMILES stringCC(C)(CCO)NC1=CC(Br)=CC=C1
. Chemical Reactions Analysis
As a chemically differentiated building block, “(3-Bromophenyl)methylamine” can be used in organic synthesis and medicinal chemistry . It is particularly useful for the preparation of drug candidates containing hindered amine motifs .Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis. It is particularly useful for creating drug candidates with hindered amine motifs, which are traditionally challenging to access .
Medicinal Chemistry
In medicinal chemistry, it provides a chemically differentiated building block that is essential for the preparation of drug candidates .
Analytical Studies
The compound is used in analytical studies, including NMR , HPLC , LC-MS , and UPLC to understand its properties and potential applications .
Safety And Hazards
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJMGRHWPYUJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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